molecular formula C19H13NO2 B12812219 6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione CAS No. 81721-77-9

6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione

Katalognummer: B12812219
CAS-Nummer: 81721-77-9
Molekulargewicht: 287.3 g/mol
InChI-Schlüssel: LKYGYLCYRUQUNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an indenoisoquinoline core, makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indenoisoquinoline core through cyclization of appropriate precursors.

    Allylation: Introduction of the allyl group via allylation reactions using reagents like allyl bromide.

    Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques like crystallization, chromatography, and distillation to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    DNA Intercalation: Intercalating into DNA and disrupting its function.

    Signal Transduction: Modulating signal transduction pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indenoisoquinoline Derivatives: Compounds with similar core structures but different substituents.

    Isoquinoline Alkaloids: Naturally occurring compounds with isoquinoline cores.

Uniqueness

6-Allyl-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is unique due to its specific structural features, such as the allyl group and the indenoisoquinoline core. These features may confer distinct biological activities and chemical properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

81721-77-9

Molekularformel

C19H13NO2

Molekulargewicht

287.3 g/mol

IUPAC-Name

6-prop-2-enylindeno[1,2-c]isoquinoline-5,11-dione

InChI

InChI=1S/C19H13NO2/c1-2-11-20-17-13-8-4-5-9-14(13)18(21)16(17)12-7-3-6-10-15(12)19(20)22/h2-10H,1,11H2

InChI-Schlüssel

LKYGYLCYRUQUNK-UHFFFAOYSA-N

Kanonische SMILES

C=CCN1C2=C(C3=CC=CC=C3C1=O)C(=O)C4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.